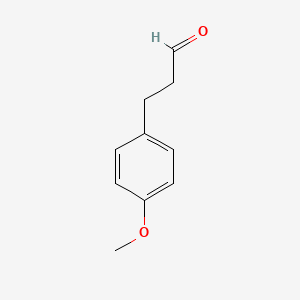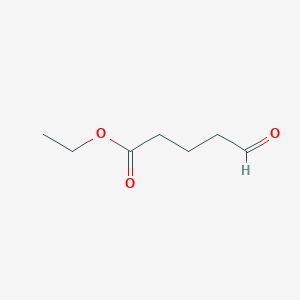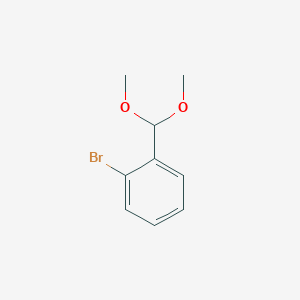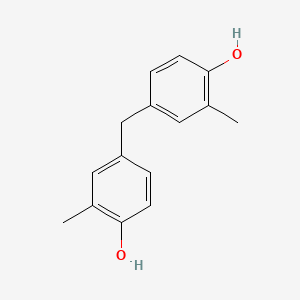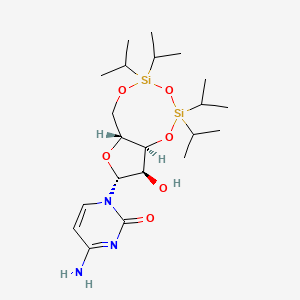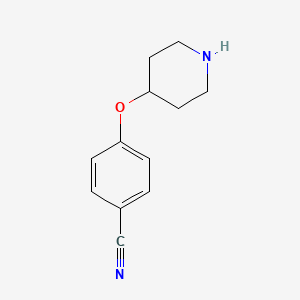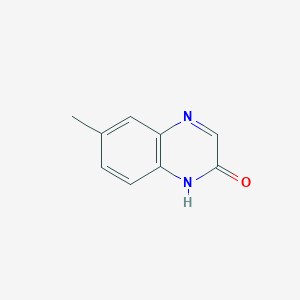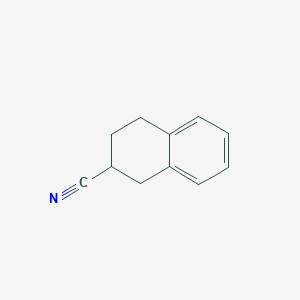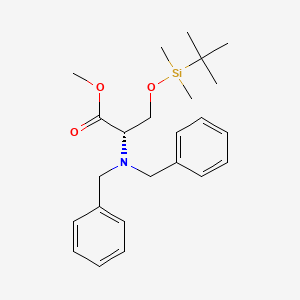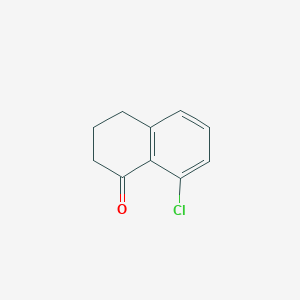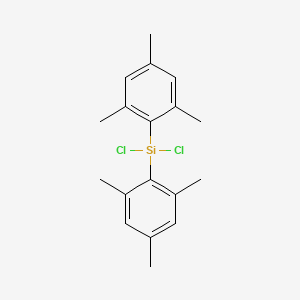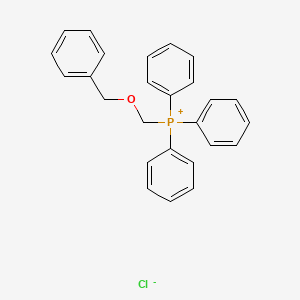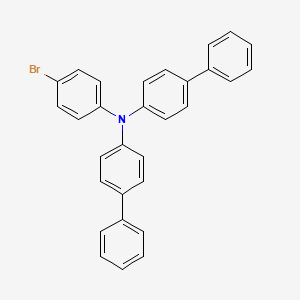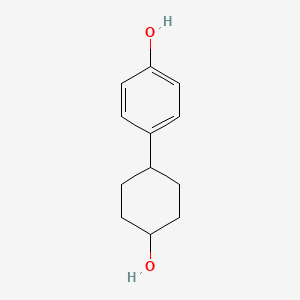
4-(4-羟基环己基)酚
描述
4-(4-Hydroxycyclohexyl)phenol, also known as 4-(trans-4’-Hydroxycyclohexyl)phenol , is a chemical compound with the molecular formula C12H16O2 . It is a hydroxyl derivative of benzene, where the hydroxyl group is attached to the cyclohexyl ring. Depending on the number of hydroxyl groups attached to the ring, phenols can be classified as mono-, di-, or polyhydroxy derivatives. The structure of phenol consists of an aromatic ring (aryl group) with the hydroxyl group (OH) attached to it. Phenols exhibit various properties due to the hydroxyl group, and their behavior can be modified by substituents in the ring.
Synthesis Analysis
The synthesis of 4-(4-Hydroxycyclohexyl)phenol involves replacing one hydrogen atom from an aromatic hydrocarbon (benzene) with a hydroxyl group. The specific synthetic methods and reaction conditions may vary, but the resulting compound has the characteristic phenolic structure.
Molecular Structure Analysis
The molecular structure of 4-(4-Hydroxycyclohexyl)phenol consists of a benzene ring (aryl group) with a hydroxyl group (-OH) attached to it. The carbon atom in the ring is sp2 hybridized, and the C-O bond length is slightly shorter than that in alcohols due to partial double bond character resulting from resonance within the phenolic ring.
Chemical Reactions Analysis
Phenols participate in various chemical reactions, including:
- Acid-Base Reactions : Phenols can act as weak acids, donating a proton (H+) from the hydroxyl group.
- Electrophilic Aromatic Substitution : Phenols undergo substitution reactions with electrophiles (e.g., halogens, nitro groups) at the aromatic ring.
- Oxidation Reactions : Phenols can be oxidized to quinones or other compounds.
- Esterification : Phenols react with carboxylic acids to form esters.
Physical And Chemical Properties Analysis
- Physical State : Colorless liquids or solids (turn reddish-brown due to oxidation).
- Boiling Point : Increases with the number of carbon atoms.
- Solubility in Water : Readily soluble due to hydrogen bonding.
科学研究应用
氧化和反应研究
- 羟基自由基氧化苯:一项研究探讨了羟基自由基与苯的反应,产生酚和其他产物。这项研究对理解涉及酚衍生物的化学反应和转化具有重要意义 (Pan, Schuchmann, & Sonntag, 1993)。
合成和化学行为
- 合成和镇痛评价:对与4-(4-羟基环己基)酚相关的化合物的合成进行了研究,如4-(2-庚氧基)-7-[(Z)-(3-羟基环己基)]吲哚,以评估它们的镇痛性能。这突显了化学的多样性和在制药领域的潜在应用 (Soll et al., 1986)。
聚合和材料科学
- 有机催化剂用于自由基聚合:酚类化合物,包括4-(4-羟基环己基)酚的衍生物,已被用作活性自由基聚合的催化剂,展示了它们在创造先进材料和聚合物方面的潜力 (Goto et al., 2010)。
环境和生物技术应用
- 降解环境污染物:对Sphingomonas xenophaga Bayram的研究阐明了某些细菌如何降解环境污染物,包括酚衍生物,为生物修复和环境保护策略提供了见解 (Gabriel et al., 2005)。
化学合成和衍生
- 合成和酯化:对4-(2,2-二溴乙烯基)酚的合成及其酯化的研究展示了化学的反应性和创造多样化化合物的潜力 (Zhang et al., 2012)。
催化和化学反应
- 芳香族C-H键氧化:一项研究集中于过氧酸酐对芳香族C-H键的氧化作用,说明了酚类化合物在促进此类反应中的作用 (Pilevar et al., 2018)。
安全和危害
Phenols are toxic if ingested, inhaled, or in contact with the skin. They cause severe skin burns, eye damage, and may be harmful to aquatic life.
未来方向
Research on the applications and potential therapeutic uses of 4-(4-Hydroxycyclohexyl)phenol remains an area of interest for future investigations.
Please note that this analysis is based on available information, and further research may provide additional insights. Always follow safety precautions when handling phenolic compounds12345
属性
IUPAC Name |
4-(4-hydroxycyclohexyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436427 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxycyclohexyl)phenol | |
CAS RN |
370860-74-5 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


